

Application Note: Using 2-Bromo-5-(cyclopropylamino)pyrazine in Drug Discovery

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Compound of Interest

Compound Name: 2-Bromo-5-(cyclopropylamino)pyrazine
CAS No.: 1159821-14-3
Cat. No.: B11730182

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Executive Summary

2-Bromo-5-(cyclopropylamino)pyrazine (CAS: 1159821-14-3) is a privileged scaffold in modern medicinal chemistry, particularly within the kinase inhibitor space. The molecule combines a pyrazine core (offering optimal hydrogen-bonding vectors and bioisosteric properties) with a cyclopropylamino motif—a structural feature known to enhance metabolic stability and potency compared to acyclic alkylamines.

This guide details the strategic application of this intermediate, focusing on overcoming the specific electronic challenges posed by the electron-rich amino group during palladium-catalyzed cross-couplings. We provide optimized protocols for Suzuki-Miyaura and Sonogashira couplings, designed to mitigate catalyst poisoning and ensure high yields.

Chemical Profile & Properties[1][2][3][4][5][6]

Property	Specification
Chemical Name	5-Bromo-N-cyclopropylpyrazin-2-amine
CAS Number	1159821-14-3
Molecular Formula	C ₇ H ₈ BrN ₃
Molecular Weight	214.06 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated)	~2.5 (Pyrazine N), ~16 (Amine NH)
Storage	2-8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Reactivity Guide

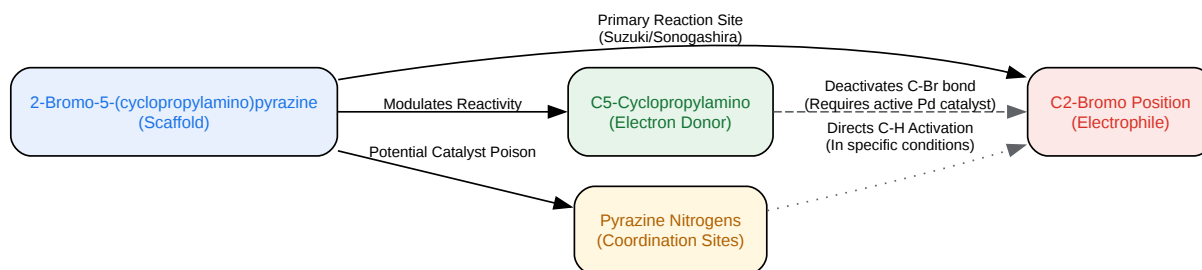
To use this intermediate effectively, one must understand its electronic "personality."

The Challenge: Electronic Deactivation Unlike electron-deficient 2,5-dibromopyrazine, this intermediate possesses a C5-amino group. Through resonance, the nitrogen lone pair donates electron density into the pyrazine ring.

- **Consequence:** The C2-Br bond becomes more electron-rich, increasing the bond strength and making the oxidative addition step of the catalytic cycle significantly more difficult compared to standard halo-heterocycles.
- **Solution:** Standard catalysts like Pd(PPh₃)₄ often fail or react sluggishly. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) that facilitate oxidative addition.

Reactivity Map

The following diagram illustrates the active sites and electronic influences within the molecule.



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Figure 1: Functional reactivity map of **2-Bromo-5-(cyclopropylamino)pyrazine** showing the interplay between the electron-donating amino group and the electrophilic bromo site.

Application Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Application: Synthesis of Biaryl Kinase Inhibitors. Mechanism: Pd-catalyzed C-C bond formation. Critical Factor: Use of Pd(dppf)Cl₂ or XPhos Pd G3 to overcome the deactivated C-Br bond.

Materials:

- Intermediate: **2-Bromo-5-(cyclopropylamino)pyrazine** (1.0 equiv)
- Partner: Aryl Boronic Acid/Ester (1.2 equiv)
- Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%)
- Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
- Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

- Setup: In a reaction vial equipped with a magnetic stir bar, add the pyrazine intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

- Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3) to remove oxygen (critical to prevent homocoupling and catalyst deactivation).
- Solvent Addition: Syringe in degassed 1,4-Dioxane (concentration ~0.1 M) followed by the 2.0 M K₂CO₃ solution.
- Reaction: Heat the mixture to 90°C for 4–12 hours.
 - Monitoring: Check via LC-MS.[1] The starting material (MW 214) should disappear; product mass will appear.
 - Note: If conversion stalls, add 2 mol% additional catalyst and raise temp to 100°C.
- Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient). Pyrazines are often polar; a gradient up to 100% EtOAc or 5% MeOH/DCM may be required.

Protocol B: Sonogashira Coupling

Application: Introducing alkynyl linkers (common in covalent inhibitors). Mechanism: Pd/Cu-catalyzed C-C bond formation with terminal alkynes.

Materials:

- Intermediate: **2-Bromo-5-(cyclopropylamino)pyrazine** (1.0 equiv)
- Partner: Terminal Alkyne (e.g., ethynyltrimethylsilane or propargyl alcohol) (1.5 equiv)
- Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
- Co-Catalyst: CuI (2 mol%)
- Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio)

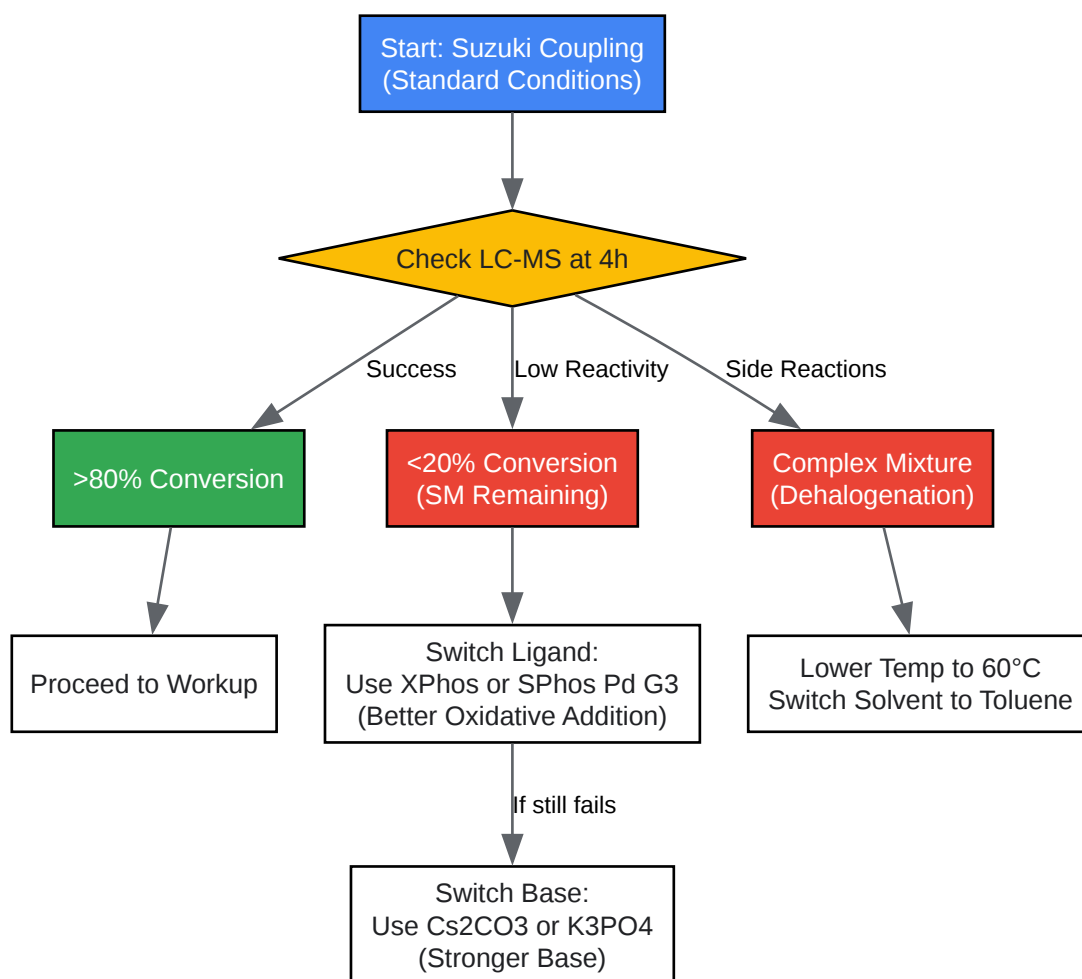
Step-by-Step Methodology:

- Setup: Charge a dried flask with the pyrazine intermediate, Pd(PPh₃)₂Cl₂, and CuI.

- Inertion: Purge rigorously with Argon. Oxygen causes rapid oxidative homocoupling of the alkyne (Glaser coupling), consuming your reagent.
- Solvent Addition: Add degassed DMF and TEA.
- Reagent Addition: Add the terminal alkyne dropwise via syringe.
- Reaction: Heat to 60–80°C.
 - Expert Tip: Unlike the Suzuki, avoid excessive heat (>100°C) initially to prevent polymerization of the alkyne.
- Workup: Dilute with EtOAc, wash x3 with water (to remove DMF) and x1 with NH₄Cl (aq) to chelate copper residues.
- Purification: Silica gel chromatography.

Experimental Workflow & Troubleshooting

The following decision tree helps optimize reaction conditions if the standard protocols yield poor results.



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Figure 2: Optimization workflow for coupling reactions involving **2-Bromo-5-(cyclopropylamino)pyrazine**.

Safety & Handling (E-E-A-T)

- Hazards: Pyrazine derivatives can be skin and eye irritants. The cyclopropylamine moiety suggests potential sensitization issues.
- Handling: Always handle in a fume hood. Wear nitrile gloves.
- Waste: Palladium-contaminated waste must be segregated from general organic waste.
- Storage: Store at 2-8°C. The free amine can oxidize slowly in air; keep under inert gas for long-term storage.

References

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Sources

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